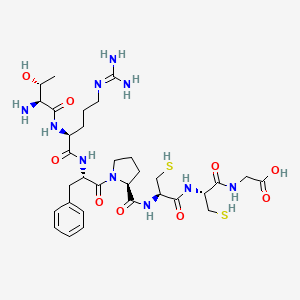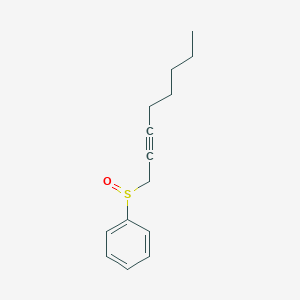
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trans-1,3-dichloropropene, a catalyst, and an organic amine in a solvent such as tetrahydrofuran. The reaction mixture is stirred at 40°C while adding tert-butyl acetylene dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The product is then isolated by solvent evaporation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
科学的研究の応用
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- has several scientific research applications:
作用機序
The mechanism of action of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other biomolecules .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-1-hepten-4-yn-3-ol: This compound shares a similar backbone but differs in the presence of a hydroxyl group instead of the trimethylsilyl group.
1-Chloro-6,6-dimethyl-2-hepten-4-yne: This compound has a chlorine substituent, making it useful in different chemical reactions.
Uniqueness
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- is unique due to its combination of a hepten-yn-one backbone with dimethyl and trimethylsilyl substituents.
特性
CAS番号 |
147297-20-9 |
|---|---|
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC名 |
4,4-dimethyl-1-trimethylsilylhept-6-en-1-yn-3-one |
InChI |
InChI=1S/C12H20OSi/c1-7-9-12(2,3)11(13)8-10-14(4,5)6/h7H,1,9H2,2-6H3 |
InChIキー |
VUNDIHRLFZOQKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C(=O)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


